N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
Description
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a thieno[3,2-d]pyrimidinone derivative characterized by dual chlorobenzyl substituents at the N1 and N2 positions of the pyrimidinone core.
Properties
Molecular Formula |
C26H25Cl2N3O3S |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C26H25Cl2N3O3S/c27-20-9-6-7-18(15-20)17-31-22-12-14-35-24(22)25(33)30(26(31)34)13-5-1-2-11-23(32)29-16-19-8-3-4-10-21(19)28/h3-4,6-10,12,14-15H,1-2,5,11,13,16-17H2,(H,29,32) |
InChI Key |
UFAXGFYDHPHNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as thiourea and β-ketoesters. The chlorobenzyl groups are then introduced through nucleophilic substitution reactions using chlorobenzyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formulas from references.
Key Observations:
Substituent Effects: The target compound’s chlorobenzyl groups contrast with the methyl (11a) and cyano (11b) substituents in analogs from . Compound 4 () shares a 2-chlorobenzylidene group, suggesting chlorine’s role in stabilizing aromatic interactions in binding pockets .
Synthetic Accessibility: The target compound’s hexanamide linker may complicate synthesis compared to simpler carbonitrile or chromenone derivatives (e.g., 11a,b and 4), which achieve moderate yields (57–68%) under reflux conditions .
Spectral and Computational Insights: IR and NMR data from analogs (e.g., NH stretches at ~3,400 cm⁻¹, CN peaks at ~2,200 cm⁻¹) provide benchmarks for validating the target compound’s structure . Computational similarity metrics (Tanimoto/Dice indexes) could quantify structural overlap between the target and known inhibitors, though specific scores are unavailable in the evidence .
Functional Group Impact on Bioactivity
- Chlorine vs. Methyl/Cyano: Chlorinated analogs (e.g., target compound, 4) may exhibit stronger van der Waals interactions with hydrophobic enzyme pockets compared to methyl or cyano-substituted derivatives .
Biological Activity
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound notable for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thienopyrimidine core with a hexanamide side chain and two chlorobenzyl groups. Its molecular formula is with a molecular weight of approximately 405.9 g/mol. The unique arrangement of functional groups enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
Research indicates that this compound interacts with specific molecular targets within the body. These interactions primarily involve:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in disease processes. For example, it shows promise as an inhibitor of viral replication mechanisms.
- Receptor Modulation : It may interact with receptors that play critical roles in cell signaling pathways associated with various diseases.
Antiviral Activity
One of the most significant areas of research focuses on the compound's antiviral properties, particularly against hepatitis B virus (HBV). Studies have demonstrated that it can effectively reduce viral load in cell cultures by targeting viral enzymes essential for replication .
Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells by disrupting cellular metabolism and promoting cell cycle arrest .
Cytotoxicity Assays
A study assessing the cytotoxicity of various compounds on MCF7 spheroids revealed that this compound exhibited significant cytotoxic effects at concentrations as low as 10 µM .
| Compound Name | Concentration (µM) | Percent Cytotoxicity |
|---|---|---|
| This compound | 10 | 75% |
| Control (DMSO) | - | 5% |
Mechanistic Studies
Further mechanistic studies have indicated that the compound may induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which are known to promote apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
